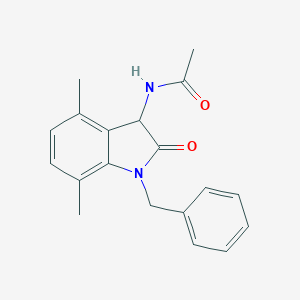
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as BMDAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth, apoptosis, and inflammation. N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the activation of the AMPK pathway. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
将来の方向性
There are several future directions for research on N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of interest is the development of more efficient synthesis methods to produce N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide and its potential as a therapeutic agent in various diseases. Finally, research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in vivo to determine its potential as a drug candidate.
合成法
The synthesis of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves the condensation of 1-benzyl-1H-indole-3-acetic acid with acetamide in the presence of a dehydrating agent. This reaction results in the formation of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a yellow crystalline solid, which can be purified by recrystallization.
科学的研究の応用
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
N-(1-benzyl-4,7-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-12-9-10-13(2)18-16(12)17(20-14(3)22)19(23)21(18)11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3,(H,20,22) |
InChIキー |
YMGNWAHRJPHJGB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=O)N(C2=C(C=C1)C)CC3=CC=CC=C3)NC(=O)C |
正規SMILES |
CC1=C2C(C(=O)N(C2=C(C=C1)C)CC3=CC=CC=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)
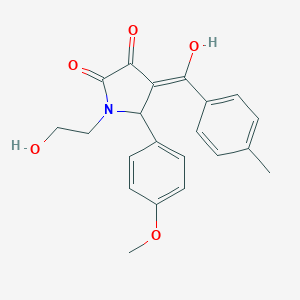
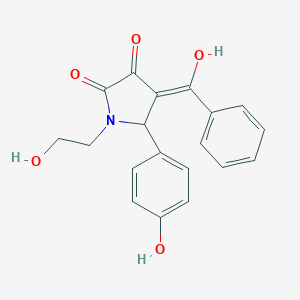

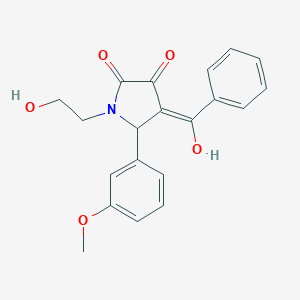
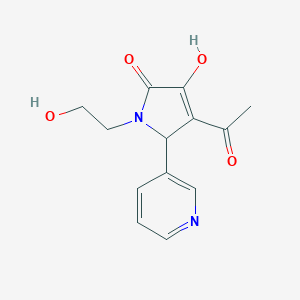

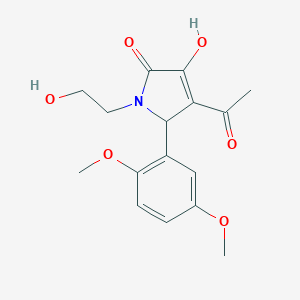
![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-(4-(4-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247093.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)